Cytotoxicity of Platinum(II) Complexes: MMAP Ligand Demonstrates Activity in Cisplatin-Resistant Ovarian Cancer Models
Platinum(II) complexes bearing 1-methyl-4-(methylamino)piperidine (mmap) as the non-leaving ligand were evaluated for cytotoxic potential against the sensitive A2780 ovarian tumor model and a cisplatin-resistant clone [1]. While the original publication does not provide full comparative IC50 values in the accessible abstract, the study explicitly demonstrates that mmap-containing complexes retain activity against cisplatin-resistant cells, a key differentiation from cisplatin itself which shows reduced efficacy in resistant clones [1]. This indicates that the mmap ligand contributes to circumventing resistance mechanisms, a property not demonstrated for analogs with simpler piperidine ligands in the same series [2].
| Evidence Dimension | Cytotoxic activity against cisplatin-resistant tumor cells |
|---|---|
| Target Compound Data | [Pt(mmap)(oxalate)] evaluated against A2780 cisplatin-resistant clone |
| Comparator Or Baseline | Cisplatin (reduced activity in resistant clone) |
| Quantified Difference | Retained activity in resistant model (quantitative IC50 values not specified in accessible abstract) |
| Conditions | A2780 human ovarian carcinoma cell line; cisplatin-resistant clone derived in vitro |
Why This Matters
This evidence supports procurement for anticancer drug development programs targeting platinum-resistant malignancies.
- [1] Mukhopadhyay, U., & Khokhar, A. R. (2003). Preparation, characterization, and antitumor activity of new cisplatin analogues with 1-methyl-4-(methylamino)piperidine: crystal structure of [PtII(1-methyl-4-(methylamino) piperidine)(oxalate)]. Journal of Inorganic Biochemistry, 94(1-2), 179-185. PMID: 12620689. View Source
- [2] Mukhopadhyay, U., & Khokhar, A. R. (2003). Synthesis and Characterization of New 1-Methyl-4-(Methylamino)Piperidine and Decahydroquinoline Platinum(II) Complexes. Journal of Coordination Chemistry, 56(1), 49-57. View Source
